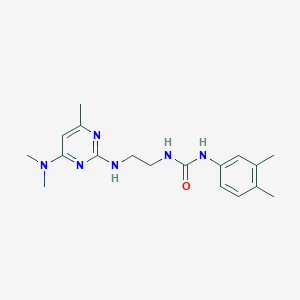

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea

Descripción

Propiedades

IUPAC Name |

1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c1-12-6-7-15(10-13(12)2)22-18(25)20-9-8-19-17-21-14(3)11-16(23-17)24(4)5/h6-7,10-11H,8-9H2,1-5H3,(H,19,21,23)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZAJVSEHBWLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCNC2=NC(=CC(=N2)N(C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea typically involves the reaction of 4-(Dimethylamino)-6-methylpyrimidin-2-amine with 3,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethylformamide (DMF) or dichloromethane (DCM), and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The urea and pyrimidine moieties are susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Acidic Hydrolysis | HCl (1M), reflux, 6–8 hours | Cleavage of urea to form 3,4-dimethylaniline and pyrimidine-ethylamine derivatives | Yield depends on acid strength and duration |

| Basic Hydrolysis | NaOH (0.5M), 60°C, 4 hours | Formation of carbamic acid intermediates, further degradation to amines | Steric hindrance slows reaction kinetics |

Alkylation and Arylation

The dimethylamino group and pyrimidine nitrogen participate in nucleophilic substitution:

-

Methylation :

Reacts with methyl iodide in THF under inert atmosphere to form quaternary ammonium salts.

Example :

-

Arylation :

Buchwald–Hartwig coupling with aryl halides (e.g., 2-bromotoluene) using Pd catalysts introduces aryl groups to the pyrimidine ring .

Oxidation:

The dimethylamino group oxidizes to a nitroso or nitro derivative under strong oxidizing agents:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Acetic acid, 50°C, 2 hours | N-Oxide derivatives | |

| KMnO | Aqueous, pH 7, 25°C | Partial degradation observed |

Reduction:

Catalytic hydrogenation (H, Pd/C) reduces the pyrimidine ring’s C=N bonds, yielding tetrahydropyrimidine derivatives.

Cyclocondensation Reactions

The ethylenediamine linker facilitates ring-forming reactions:

-

With diketones (e.g., acetylacetone), forms imidazolidine derivatives under reflux.

-

Intramolecular cyclization via Mitsunobu conditions produces bicyclic urea analogs .

Urea Modification:

-

Thiourea Formation :

Reacts with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) to replace carbonyl oxygen with sulfur.

Pyrimidine Substitution:

-

SNAr Reactions :

Displacement of chloro or sulfoxide groups on pyrimidine rings with nucleophiles (e.g., amines, alkoxides) under basic conditions .

Stability and Degradation

-

Thermal Degradation : Decomposes above 200°C, releasing CO and forming aromatic amines.

-

Photodegradation : UV exposure (254 nm) induces cleavage of the urea linkage, necessitating storage in amber glass.

Key Challenges in Reaction Optimization

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds often inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription, thereby inducing apoptosis in cancer cells .

- Case Study : A study published in ACS Omega demonstrated that derivatives of this compound showed promising results against various cancer cell lines, highlighting their potential as novel anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of heterocyclic moieties.

- Research Findings : Investigations into related compounds have revealed their effectiveness against bacterial strains, suggesting that modifications to the urea structure could enhance this activity.

Synthetic Methodologies

The synthesis of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea involves several key steps:

| Step | Description |

|---|---|

| 1 | Reaction of dimethylaminopyrimidine with appropriate anilines to form the urea linkage. |

| 2 | Introduction of the ethylamine group through nucleophilic substitution reactions. |

| 3 | Purification and characterization using techniques such as NMR and mass spectrometry. |

The unique combination of structural features in 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea enhances its selectivity for biological targets.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways:

- Example : Inhibitors targeting protein kinases have been developed based on the structural framework of this compound .

Receptor Agonism

Some derivatives act as agonists for various receptors, including thrombopoietin receptors, which are crucial in hematopoiesis:

Mecanismo De Acción

The mechanism of action of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Structural Features

The compound’s closest analogs include urea derivatives with pyrimidine or phenyl substituents, as detailed below:

Physicochemical Properties

- Molecular Weight : The target compound (381.47 g/mol) is heavier than the dichlorophenyl analog but lighter than the ethylphenyl-methylene derivative .

- Polarity: The dimethylamino group in the target compound may improve water solubility compared to chloro-substituted analogs (e.g., ), which are more lipophilic.

- Synthetic Yield : While the target compound’s yield is unspecified, analogs like 9n achieve ~75% yield, suggesting efficient urea-forming reactions.

Pharmacokinetic and Bioactivity Considerations

- Piperazine/Thiazole Derivatives (e.g., ) : Piperazine substituents often enhance solubility and blood-brain barrier penetration, which the target compound lacks.

- Chlorinated Analogs (e.g., ) : Chlorine atoms increase lipophilicity and may improve membrane permeability but raise toxicity risks compared to methyl groups.

- Aminopropyl Linker (): This moiety could facilitate intracellular targeting, whereas the target compound’s ethylamino linker may limit such interactions.

Research Implications

- Electron-Donating vs.

- Pyrimidine vs.

Actividad Biológica

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a urea linkage and incorporates a dimethylamino group attached to a pyrimidine ring. The synthesis typically involves multiple steps, starting from the preparation of the pyrimidine derivative followed by functionalization of the phenyl ring. Key reaction conditions often include solvents like dimethylformamide and catalytic agents such as cesium carbonate.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to act as an enzyme inhibitor, potentially disrupting cellular processes such as:

- Inhibition of DNA synthesis: By interfering with enzymes involved in nucleic acid metabolism.

- Signal transduction pathways: By binding to receptors or kinases that regulate cellular signaling .

Anticancer Properties

Research has indicated that compounds similar to 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of critical kinases associated with tumor growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study highlighted the effectiveness of related pyrimidine-based compounds against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. Minimum inhibitory concentration (MIC) values ranged from 4–8 μg/mL for certain derivatives, indicating promising antimicrobial potential .

Case Studies

- Antitumor Activity : In vitro studies demonstrated that related compounds effectively inhibited cell proliferation in breast cancer cell lines (MCF-7) with IC50 values suggesting potent activity at low concentrations. The mechanism was linked to the induction of apoptosis via caspase activation .

- Antimicrobial Efficacy : One case study evaluated a series of pyrimidine derivatives against Mycobacterium tuberculosis, showing MIC values as low as 0.5 μg/mL for some compounds. These findings suggest potential applications in treating drug-resistant tuberculosis .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Maximum Tolerated Dose | 2000 mg/kg |

These parameters indicate favorable absorption and distribution characteristics, which are essential for effective drug formulation .

Q & A

Basic: What are the standard synthetic routes for synthesizing this urea derivative, and what key reaction conditions are required?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidin-2-ylamine intermediate. Key steps include:

- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDCI or DCC) to link the pyrimidine and phenylurea moieties.

- Solvent Optimization : Polar aprotic solvents like DMSO or acetonitrile are preferred for intermediate stability and reaction efficiency .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final compound .

Critical Parameters : Temperature control (40–80°C), stoichiometric ratios of amines/isocyanates, and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this urea derivative?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and urea bond formation (e.g., NH protons at δ 8.5–9.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detection of urea C=O stretches (~1640–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced: How can researchers optimize the reaction yield and purity during synthesis, particularly in coupling steps?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate urea bond formation .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30–60 minutes vs. 24 hours) while maintaining yields >80% .

- In Situ Monitoring : Use TLC or inline FTIR to track intermediate formation and adjust reagent addition rates .

- Byproduct Mitigation : Employ scavenger resins (e.g., polymer-bound isocyanates) to remove excess reagents .

Advanced: What strategies are recommended for analyzing contradictory data regarding the compound’s enzyme inhibition efficacy across studies?

Methodological Answer:

- Comparative Assay Design : Replicate experiments using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to control variables .

- Structural Analog Testing : Compare inhibition profiles with closely related derivatives (e.g., fluorophenyl vs. chlorophenyl variants) to identify substituent-specific effects .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and reconcile discrepancies in IC₅₀ values .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP correlations with activity) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyrimidine ring substituents?

Methodological Answer:

- Systematic Substituent Variation : Synthesize analogs with modified groups (e.g., dimethylamino → diethylamino, methyl → ethyl) .

- Biological Testing : Assess inhibitory activity against target enzymes (e.g., tyrosine kinases) using fluorescence-based assays .

- Physicochemical Profiling : Measure logP (octanol/water), solubility, and pKa to correlate hydrophobicity with activity .

- Crystallographic Studies : Resolve co-crystal structures with target proteins to map substituent interactions (e.g., hydrogen bonding with active-site residues) .

Advanced: What experimental approaches are suitable for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .

- Kinase Screening Panels : Broad-spectrum kinase assays (e.g., KinomeScan) to map selectivity .

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- Metabolomic Analysis : LC-MS-based profiling to track downstream metabolic pathway disruptions .

Basic: What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Intermediate Stability : Pyrimidine intermediates may degrade under prolonged heating; optimize reaction times and storage conditions (e.g., −20°C under N₂) .

- Solvent Recovery : Implement distillation or membrane filtration to recycle DMSO/acetonitrile .

- Yield Consistency : Use process analytical technology (PAT) to monitor critical parameters (pH, temperature) in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.